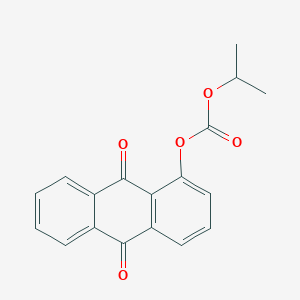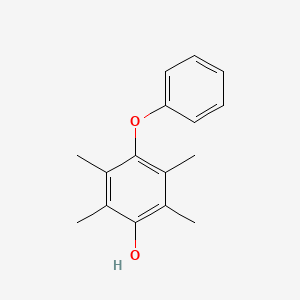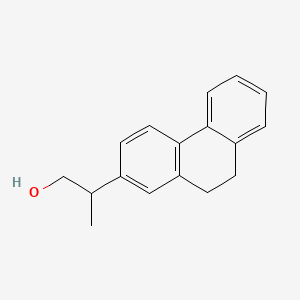
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is an organic compound derived from 9,10-dihydrophenanthrene It is a member of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol typically involves the reduction of 9,10-dihydrophenanthrene derivatives. One common method is the reduction of 9,10-dihydrophenanthrene using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the 3CLpro enzyme, which is crucial for the replication of certain viruses, including SARS-CoV-2. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound from which 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is derived.
2-(9,10-Dihydrophenanthren-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid functional group instead of a hydroxyl group.
2,5-PRODAN: A related compound used in photophysical studies.
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit the 3CLpro enzyme highlights its potential as a therapeutic agent, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
40452-18-4 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2-(9,10-dihydrophenanthren-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H18O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-5,8-10,12,18H,6-7,11H2,1H3 |
Clé InChI |
NJNXVQXOUUIOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
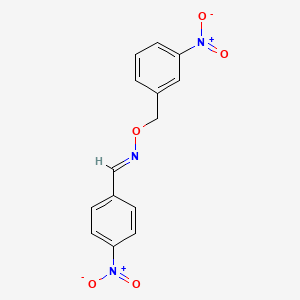

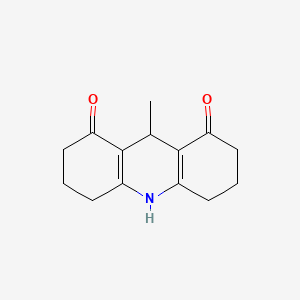


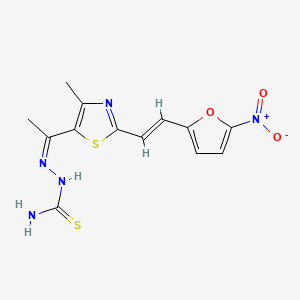
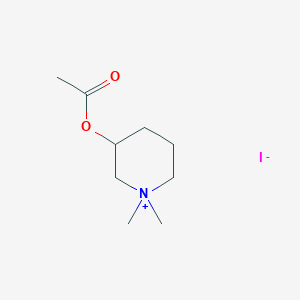
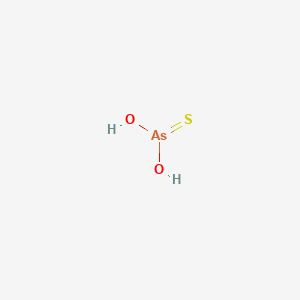
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
